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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Org OD 02-0, a synthetic steroid

compound, and its critical role as a tool for investigating non-genomic steroid signaling

pathways. We will explore its mechanism of action, the signaling cascades it initiates, and the

experimental methodologies used to characterize its effects. All quantitative data is presented

in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction to Org OD 02-0
Org OD 02-0, chemically known as 10-Ethenyl-19-norprogesterone, is a potent and selective

synthetic agonist for the membrane progesterone receptor α (mPRα).[1][2] Unlike endogenous

progesterone, which can activate both traditional nuclear progesterone receptors (nPRs) and

membrane-bound receptors, Org OD 02-0 exhibits high binding affinity and agonist activity

specifically at mPRα, with little to no agonist activity at the nuclear receptor.[3][4] This

selectivity makes it an invaluable pharmacological tool for isolating and studying the rapid, non-

genomic signaling events initiated at the cell surface, distinct from the slower, transcription-

dependent genomic effects mediated by nPRs.[5][6]

The activation of mPRα, a G protein-coupled receptor (GPCR), by Org OD 02-0 triggers a

variety of downstream signaling cascades that are rapid in onset (occurring within seconds to

minutes).[5] These pathways include the activation of Mitogen-Activated Protein Kinase

(MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase

(PI3K)/Akt pathways, as well as the modulation of intracellular second messengers like cyclic
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adenosine monophosphate (cAMP).[1][7][8][9][10] These signaling events have been linked to

diverse physiological outcomes, such as neuroprotection, regulation of nitric oxide synthesis,

and inhibition of prolactin secretion.[8][10][11][12]

Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of Org OD 02-0, establishing

its potency and selectivity.

Table 1: Receptor Binding and Potency
Parameter Receptor Value

Cell/System
Context

Reference(s)

IC₅₀ mPRα 33.9 nM N/A [1][2]

IC₅₀ nPR 60.1 nM
MCF-7 cell

cytosol
[4]

Agonist Activity nPR None
nPR reporter

assay
[4]

IC₅₀ (Half-maximal inhibitory concentration) in this context refers to the concentration of Org
OD 02-0 required to displace 50% of a radiolabeled ligand in competitive binding assays.

Table 2: Effective Concentrations in Functional Assays
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Effect Studied
Effective
Concentration

Cell Type Reference(s)

Increased Nitric Oxide

(NO) Production
20 nM

Human Umbilical Vein

Endothelial Cells

(HUVECs)

[8]

Increased eNOS

Phosphorylation
20 nM HUVECs [8]

Inhibition of Prolactin

(PRL) Secretion
20 nM

GH3 (rat pituitary

tumor) cells
[10]

Decreased cAMP

Accumulation
20 nM GH3 cells [10]

Increased ERK

Phosphorylation
20 nM GH3 cells [10]

Increased Akt

Phosphorylation
100 nM

SH-SY5Y (human

neuroblastoma) cells
[11]

Neuroprotection

against 6-OHDA
100 nM SH-SY5Y cells [11]

Stimulation of Sperm

Hypermotility
20 nM Atlantic croaker sperm [7]

Core Signaling Pathways
Org OD 02-0 initiates non-genomic signaling by binding to and activating the G protein-coupled

receptor mPRα. This activation leads to the dissociation of the heterotrimeric G protein into its

Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

Gαi-Mediated cAMP Inhibition
In many cell types, mPRα couples to an inhibitory G protein (Gαi).[8][10] Activation by Org OD
02-0 leads to the inhibition of adenylyl cyclase, resulting in a rapid decrease in intracellular

cAMP levels. This effect can be blocked by pertussis toxin, a known inhibitor of Gαi proteins.

[10][13]
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Caption: Org OD 02-0 mediated inhibition of cAMP production via mPRα/Gαi.

Activation of MAPK/ERK and PI3K/Akt Pathways
A primary consequence of mPRα activation is the stimulation of the PI3K/Akt and MAPK/ERK

signaling cascades. These pathways are crucial for cell survival, proliferation, and other

physiological functions.[8][11] The precise mechanism linking the G protein to these kinase

cascades can be cell-type dependent but often involves the Gβγ subunits.
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Caption: Activation of PI3K/Akt and MAPK/ERK pathways by Org OD 02-0.

Experimental Protocols
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Detailed methodologies are essential for replicating and building upon existing research. Below

are representative protocols for key experiments used to study the effects of Org OD 02-0.

Protocol: Western Blot for Protein Phosphorylation (p-
ERK, p-Akt)
This protocol is used to detect the activation of kinase signaling pathways by measuring the

increase in the phosphorylated forms of target proteins like ERK and Akt.

Cell Culture and Treatment:

Plate cells (e.g., SH-SY5Y, HUVECs) in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells for 4-16 hours prior to treatment to reduce basal kinase activity.

Treat cells with vehicle control or Org OD 02-0 (e.g., 20-100 nM) for a short duration (e.g.,

5, 10, 15, 30 minutes).[11]

Optional: To confirm pathway specificity, pre-incubate cells with inhibitors like PD98059

(MEK inhibitor) or Wortmannin (PI3K inhibitor) for 30-60 minutes before adding Org OD
02-0.[8]

Cell Lysis:

Immediately place plates on ice and wash cells twice with ice-cold Phosphate-Buffered

Saline (PBS).

Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase

inhibitor cocktails.

Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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SDS-PAGE and Transfer:

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5

minutes.

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

Transfer proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for the phosphorylated protein

(e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C, following the

manufacturer's recommended dilution.

Wash the membrane 3 times with TBST for 10 minutes each.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane 3 times with TBST for 10 minutes each.

Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using an

imaging system.

To normalize for protein loading, strip the membrane and re-probe with an antibody for the

total protein (e.g., anti-ERK1/2 or anti-Akt).

Quantify band intensity using densitometry software (e.g., ImageJ).
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Caption: Standard experimental workflow for Western Blot analysis.

Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC₅₀) of Org OD 02-0 for a specific

receptor by measuring its ability to compete with a radiolabeled ligand.

Membrane Preparation:

Prepare cell membrane fractions from cells expressing the receptor of interest (e.g.,

HUVECs for mPRα or MCF-7 cells for nPR).[4][8] This typically involves homogenization

followed by differential centrifugation to isolate the membrane pellet.

Resuspend the membrane pellet in a suitable binding buffer and determine the protein

concentration.

Assay Setup:

In a 96-well plate or microcentrifuge tubes, combine:

A fixed amount of membrane protein (e.g., 50-100 µg).

A fixed, low concentration of a radiolabeled ligand (e.g., [³H]progesterone).

A range of concentrations of the unlabeled competitor ligand (Org OD 02-0).

Binding buffer to reach the final volume.

Include controls for total binding (radioligand + membrane, no competitor) and non-specific

binding (radioligand + membrane + a high concentration of unlabeled progesterone).

Incubation:
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Incubate the reaction mixture at a specified temperature (e.g., 4°C) for a sufficient time to

reach equilibrium (e.g., 1-4 hours).

Separation of Bound and Free Ligand:

Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell

harvester. The filter will trap the membranes with bound radioligand.

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

Quantification:

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of Org OD 02-0.

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine

the IC₅₀ value.

Protocol: cAMP Accumulation Assay
This assay measures changes in intracellular cAMP levels following receptor activation,

typically used to demonstrate coupling to Gαi or Gαs proteins.

Cell Culture and Treatment:

Seed cells (e.g., GH3) in a multi-well plate.

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30

minutes to prevent the degradation of cAMP.

Stimulate the cells with Org OD 02-0 (e.g., 20 nM) for a short time course (e.g., 10

minutes).[10] To demonstrate Gαi coupling, often cells are also co-treated with an adenylyl
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cyclase activator like forskolin, and the inhibitory effect of Org OD 02-0 on forskolin-

stimulated cAMP is measured.

Cell Lysis:

Stop the reaction and lyse the cells according to the manufacturer's protocol for the

chosen cAMP detection kit (e.g., adding 0.1 M HCl or a specific lysis reagent).

cAMP Quantification:

Measure the cAMP concentration in the cell lysates using a commercially available kit,

such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a

fluorescence/luminescence-based assay (e.g., HTRF, BRET).[14][15][16]

Data Analysis:

Normalize cAMP concentrations to the protein content of each sample or express as a

percentage of the control (vehicle or forskolin-only treated) group.

Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed

changes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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